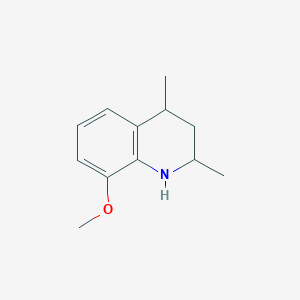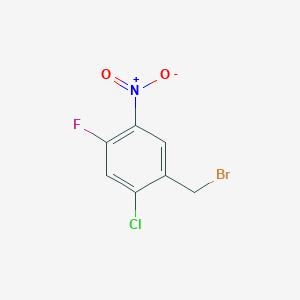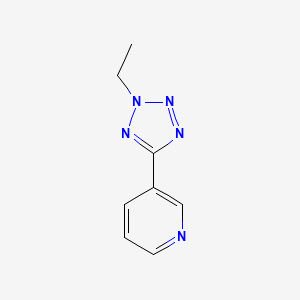
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety. Tetrazoles are known for their high nitrogen content and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 2-ethyl-2H-tetrazole with a pyridine derivative. One common method is the Chan–Evans–Lam coupling reaction, where 2-ethyl-2H-tetrazole is treated with pyridin-3-ylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the pyridine ring or the tetrazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or tetrazole moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and energy density.
Wirkmechanismus
The mechanism of action of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine involves its interaction with molecular targets in biological systems. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s pharmacological effects, such as inhibition of specific enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: This compound features a phenyl group instead of an ethyl group on the tetrazole ring.
3-(2H-Tetrazol-5-yl)pyridine: Lacks the ethyl substitution on the tetrazole ring.
Uniqueness
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is unique due to the presence of the ethyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Eigenschaften
IUPAC Name |
3-(2-ethyltetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSGFKSFZPCLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
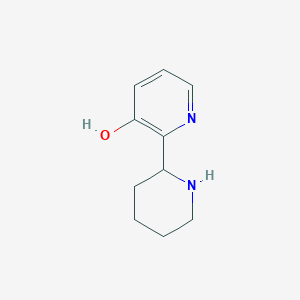

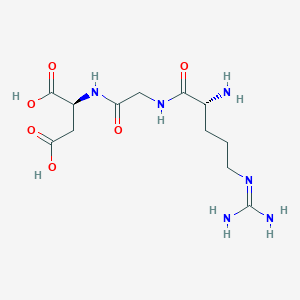
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
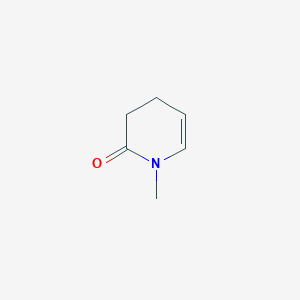
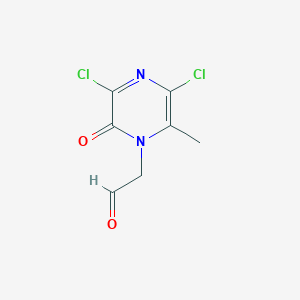
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
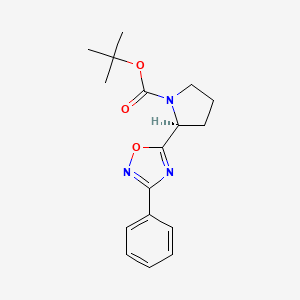
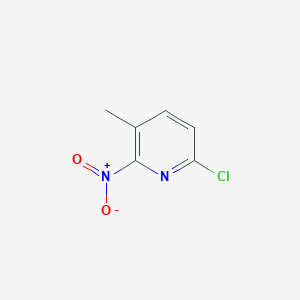

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

